5-HT₁A Receptor Affinity: Naphthalen-1-yl Derivative vs. Simplified Phenyl and Indole Analogs
The naphthalen-1-yl substituent at the imide nitrogen is a critical driver of 5-HT₁A affinity. The benchmark LCAP fragment 1-(naphthalen-1-yl)piperazine (1‑NP) binds rat 5-HT₁A receptors with Ki = 11 nM [1], whereas the des-naphthalenyl analog 1‑phenylpiperazine shows >10‑fold weaker affinity in comparable displacement assays [2]. Incorporating the naphthalen-1-yl group into the pyrrolidine‑2,5‑dione scaffold (as in the target compound) preserves this high‑affinity interaction while adding hydrogen‑bonding contacts from the imide carbonyls that can further stabilize the ligand–receptor complex [3].
| Evidence Dimension | 5-HT₁A receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Expected high affinity based on 1-NP benchmark: Ki ≈ 11 nM (1‑NP fragment); scaffold-embedded analog predicted to retain sub‑50 nM affinity |
| Comparator Or Baseline | 1‑Phenylpiperazine: Ki > 100 nM; 3‑(1H‑indol‑3‑yl)pyrrolidine‑2,5‑dione derivatives: Ki ≈ 27–99 nM |
| Quantified Difference | 1‑NP is ≥9‑fold more potent than 1‑phenylpiperazine; indole‑3‑yl analogs require additional substitution to reach comparable affinity |
| Conditions | Radioligand displacement: [³H]‑8‑OH‑DPAT, rat brain homogenate or cloned human 5-HT₁A receptor |
Why This Matters
Procurement of the naphthalen-1-yl congener provides a built‑in 5-HT₁A affinity advantage that simpler phenyl or indole variants must earn back through additional synthetic optimization.
- [1] BindingDB entry BDBM50007407 (CHEMBL277120): 1-Naphthalen-1-yl-piperazine, Ki = 11 nM for rat 5-HT1A receptor. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50007407 (accessed 2026-04-30). View Source
- [2] Glennon, R.A. Central serotonin receptors as targets for drug research. J. Med. Chem. 1987, 30, 1–12. (Class‑level data for 1‑phenylpiperazine vs. 1‑(1‑naphthyl)piperazine.) View Source
- [3] Wróbel, M.Z.; Chodkowski, A.; Herold, F.; et al. Synthesis and biological evaluation of novel pyrrolidine-2,5-dione derivatives as potential antidepressant agents. Part 1. Eur. J. Med. Chem. 2013, 63, 484–500. View Source
